Core Molecular Profile: Physicochemical Properties and Structural Elucidation
Core Molecular Profile: Physicochemical Properties and Structural Elucidation
An In-depth Technical Guide to 2-Aminobenzotriazole: Structure, Properties, and Scientific Applications
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in 2-Aminobenzotriazole. It moves beyond a simple data summary to provide in-depth insights into the compound's synthesis, reactivity, and critical role in pharmacological research, with a particular focus on clarifying its identity in the context of cytochrome P450 inhibition.
2-Aminobenzotriazole, systematically named 2H-1,2,3-Benzotriazol-2-amine , is a heterocyclic amine with a distinct molecular architecture. Unlike its more commonly studied isomer, 1-Aminobenzotriazole, the amino group is attached to the central nitrogen (N2) of the triazole ring. This structural difference is fundamental to its unique chemical behavior.
The molecular identity is confirmed through a combination of physical data and spectroscopic analysis. While complete, published high-resolution spectra are not widely available, the following data represents a consolidation of known values and expected characteristics based on its structure.
Table 1: Physicochemical Properties of 2-Aminobenzotriazole
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1614-11-5 | |
| Molecular Formula | C₆H₆N₄ | |
| Molecular Weight | 134.14 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 120 - 124 °C |
| IUPAC Name | benzotriazol-2-amine | |
Spectroscopic Characterization
The definitive structure of 2-Aminobenzotriazole is established using spectroscopic methods.
Caption: Chemical structure of 2-Aminobenzotriazole.
Table 2: Spectroscopic Data for 2-Aminobenzotriazole
| Technique | Observed/Expected Data | Interpretation & Notes |
|---|---|---|
| UV Spectroscopy | λmax: 216 nm, 285 nm | Indicates the presence of the benzotriazole chromophore.[1] |
| Infrared (IR) | νmax (cm⁻¹): 3285, 3140, 1500, 1429, 1172, 978, 743, 738, 689 | The bands at 3285 and 3140 cm⁻¹ are characteristic of N-H stretching vibrations of the primary amine. The other peaks correspond to aromatic C-H and C=C stretching, and ring vibrations.[1] |
| ¹H NMR | Expected: δ ~7.2-7.8 ppm (m, 4H, Ar-H), δ ~5.0-6.0 ppm (s, 2H, -NH₂) | Aromatic protons would appear as a complex multiplet. The amine protons would be a broad singlet, exchangeable with D₂O. Chemical shifts are estimations based on similar structures. |
| ¹³C NMR | Expected: δ ~140-150 ppm (aromatic C-N), δ ~110-130 ppm (aromatic C-H) | Expect six distinct carbon signals: four for the benzene ring methines and two for the quaternary carbons fused to the triazole ring. |
| Mass Spec (MS) | Expected: [M]+• at m/z = 134. Key fragments: m/z 118 ([M-NH₂]+), m/z 91 ([M-N₃]+), m/z 64 | The molecular ion peak confirms the molecular weight. Expected fragmentation involves the loss of the amino group or cleavage of the triazole ring. |
Synthesis and Characterization
From a synthetic standpoint, obtaining the 2-amino isomer requires a specific approach, as it is often a co-product in reactions targeting the 1-amino isomer. The most direct reported method is the amination of benzotriazole itself.
Causality in Synthesis Selection: While methods like the reduction of a corresponding nitro-benzotriazole are common for other isomers, they are less direct for the 2-amino variant.[2] The direct amination of the benzotriazole ring system with hydroxylamine-O-sulphonic acid provides a direct, albeit non-selective, route to the N-amino derivatives.[1][3] The reaction mechanism involves nucleophilic attack from the triazole nitrogen onto the electrophilic nitrogen of the aminating agent. The inherent tautomerism and electronic nature of the benzotriazole ring lead to the formation of both 1-amino and 2-amino isomers.
Caption: Workflow for the synthesis and separation of aminobenzotriazole isomers.
Experimental Protocol: Synthesis via Direct Amination
This protocol is a self-validating system; successful separation and characterization of the two distinct isomers confirm the reaction's outcome.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzotriazole in an aqueous solution of potassium hydroxide (KOH).
-
Amination: Warm the solution to approximately 60°C. Slowly add a solution of hydroxylamine-O-sulphonic acid in water over 30 minutes. Rationale: Slow addition controls the exothermic reaction and prevents degradation.
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Reaction Monitoring: Maintain the temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to observe the consumption of starting material and formation of two new, more polar spots corresponding to the aminobenzotriazole isomers.
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Work-up: Cool the reaction mixture to room temperature and neutralize carefully with a suitable acid (e.g., HCl). Extract the aqueous phase multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid is a mixture of 1- and 2-aminobenzotriazole.
-
Isomer Separation: Separate the isomers using silica gel column chromatography. The polarity difference between the two isomers allows for their effective separation. Rationale: The 1-amino isomer is typically less polar than the 2-amino isomer, allowing for differential elution.
-
Verification: Collect the fractions and verify the identity of each isomer using the spectroscopic methods detailed in Section 1 (e.g., melting point, IR spectroscopy).
Chemical Reactivity: The Signature Oxidation Reaction
The chemical reactivity of 2-Aminobenzotriazole is dominated by the behavior of its exocyclic amino group and differs significantly from its 1-amino counterpart. The most notable reaction is its oxidation, which proceeds via a fragmentation pathway.
When 2-Aminobenzotriazole is treated with a mild oxidizing agent like lead tetra-acetate (Pb(OAc)₄), it undergoes a clean and high-yield transformation to cis,cis-mucononitrile.[1][3]
Mechanistic Insight: This reaction is believed to proceed through the formation of a highly reactive benzotriazol-2-ylnitrene intermediate. This nitrene is unstable and rapidly undergoes ring-opening and fragmentation, extruding two molecules of nitrogen gas (N₂) to yield the final dinitrile product.[1] This pathway is fundamentally different from the oxidation of 1-Aminobenzotriazole, which famously generates a benzyne intermediate.[4]
Caption: Proposed mechanism for the oxidation of 2-Aminobenzotriazole.
Application in Pharmacological Research: A Case of Isomeric Specificity
In drug development, particularly in ADME (Absorption, Distribution, Metabolism, and Excretion) studies, chemical inhibitors are crucial tools for "reaction phenotyping"—determining which enzymes are responsible for a drug candidate's metabolism. "Aminobenzotriazole" (ABT) is widely cited as a non-selective, mechanism-based inhibitor of cytochrome P450 (CYP) enzymes.[5][6]
Trustworthiness through Specificity: The Critical Distinction
A rigorous scientific approach demands precision. The vast majority of mechanistic studies on CYP inhibition refer specifically to 1-Aminobenzotriazole .[4][7] The mechanism of 1-ABT involves its oxidation by the CYP enzyme to form a reactive benzyne intermediate, which then irreversibly binds to and inactivates the enzyme's heme prosthetic group.[4]
As established in Section 3, the oxidation of 2-Aminobenzotriazole follows a completely different pathway, yielding mucononitrile, not benzyne.[1][3] Therefore, it cannot be assumed to inhibit CYP enzymes by the same mechanism, if at all.
Authoritative Grounding: The term "ABT" in literature can be ambiguous. It is critical for researchers to recognize that the well-characterized, potent, mechanism-based inhibition is a property of the 1-isomer. Any study using "aminobenzotriazole" as a CYP inhibitor must specify the isomer to ensure reproducibility and correct interpretation of results. Using the 2-isomer under the assumption it behaves like the 1-isomer would be a critical experimental flaw. Recent work has further shown that even 1-ABT is not a perfectly "clean" inhibitor, as it can also inhibit UGT enzymes and induce other pathways, complicating its use as a specific pan-CYP inhibitor.[5][6]
Caption: Workflow for reaction phenotyping using a CYP inhibitor.
Safety and Handling
As with any laboratory chemical, proper handling of 2-Aminobenzotriazole is essential. The compound is classified as harmful and an irritant.
Table 3: GHS Hazard Information for 2-Aminobenzotriazole
| Hazard Class | Hazard Statement |
|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
Source: [3]
Recommended Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[8]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.[8]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][8]
References
-
Kent, U. M., & Hollenberg, P. F. (2004). Mechanism-based Inactivation of Cytochrome P450 2B1 by N-benzyl-1-aminobenzotriazole. Journal of Pharmacology and Experimental Therapeutics, 311(3), 1043–1052. [Link]
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PubChem. (n.d.). 2H-1,2,3-Benzotriazol-2-amine. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
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Campbell, C. D., & Rees, C. W. (1969). Reactive intermediates. Part I. Synthesis and oxidation of 1- and 2-aminobenzotriazole. Journal of the Chemical Society C: Organic, 742-747. [Link]
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Aluri, K. C., Slavsky, M., Tan, Y., Whitcher-Johnstone, A., Zhang, Z., Hariparsad, N., & Ramsden, D. (2024). Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping. Clinical and Translational Science, 17(3), e13746. [Link]
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Campbell, C. D., & Rees, C. W. (1965). Oxidation of 1- and 2-Aminobenzotriazole. Proceedings of the Chemical Society, (10), 329. [Link]
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Graham, D., & McAnally, G. (1999). Synthesis of Aminobenzotriazoles. Synthetic Communications, 29(21), 377-382. [Link]
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PubMed. (2024). Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping. National Center for Biotechnology Information. [Link]
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Kalgutkar, A. S., & Obach, R. S. (2011). 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. Drug Metabolism and Disposition, 39(8), 1325–1339. [Link]
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